molecular formula C22H21FN4O3S B2593009 N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251611-52-5

N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2593009
CAS No.: 1251611-52-5
M. Wt: 440.49
InChI Key: KSRZPHMQIHILJM-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core fused with a 3-fluorophenyl group at position 4 and an acetamide side chain substituted with a 3,5-dimethylphenyl moiety.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-15-9-16(2)11-18(10-15)25-21(28)13-26-14-27(19-6-3-5-17(23)12-19)22-20(31(26,29)30)7-4-8-24-22/h3-12H,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRZPHMQIHILJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure

The compound features a unique pyrido-thiadiazin structure that may contribute to its biological properties. Its molecular formula is C₁₉H₁₈F N₄O₃S, indicating the presence of multiple functional groups that could interact with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : Compounds with similar thiadiazine structures have demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Anticancer Studies

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as models. The results highlighted several candidates with significant cytotoxic effects on tumor cells, suggesting that modifications to the pyrido-thiadiazin structure could enhance potency against specific cancer types .

Antimicrobial Activity

In a comparative study of thiazolidinedione derivatives, compounds similar to this compound were tested against various bacterial strains. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anti-inflammatory Mechanisms

Research on COX inhibitors has shown that compounds with similar structural motifs can exhibit IC50 values in the low micromolar range. For instance, some derivatives displayed an IC50 of approximately 0.5 µM against COX-II, indicating promising anti-inflammatory potential .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of S. aureus and E. coli
Anti-inflammatoryInhibits COX-II with IC50 ~0.5 µM

Scientific Research Applications

Medicinal Chemistry

N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide has been studied for its potential as an anti-cancer agent. The compound's structural features allow it to interact with specific targets involved in cancer cell proliferation and survival.

Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involved the modulation of signaling pathways associated with tumor growth.

Antimicrobial Activity

Research into the antimicrobial properties of this compound indicates that it may possess significant activity against a range of bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for resistant infections.

Neuropharmacology

The compound has also been investigated for neuroprotective effects. Preliminary studies suggest it may have a role in protecting neuronal cells from oxidative stress and apoptosis.

Case Study : In vitro studies indicated that this compound could enhance neuronal survival rates under stress conditions induced by neurotoxic agents.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Key Functional Groups References
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine 3-Fluorophenyl (C4), N-(3,5-dimethylphenyl)acetamide Sulfone (1,1-dioxido), Fluorine -
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 2-Fluorobenzyl (side chain), 3,4-dimethyl (core) Sulfone (5,5-dioxo), Fluorine
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole-indolinone Acetohydrazide, thioether linkage Thiazole, Hydrazide
Key Observations:
  • Core Heterocycles : The target’s pyrido-thiadiazine core is distinct from pyrazolo-benzothiazine () and benzothiazole systems (), which may influence binding to biological targets such as kinases or inflammatory enzymes.
  • Substituent Effects : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to the 2-fluorobenzyl group in ’s analog, which could alter pharmacokinetics .
  • Functional Groups : Sulfone groups (common in the target and ’s compound) are associated with improved solubility and target affinity, whereas thioethers () may reduce oxidative stability .
Antimicrobial and Anticancer Activity
  • ’s Pyrazolo-Benzothiazine Analog: Demonstrated moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E.
Anti-inflammatory and Analgesic Activity
  • ’s Benzothiazole Derivatives : Exhibited anti-inflammatory (62% inhibition at 50 mg/kg in carrageenan-induced edema) and analgesic (55% writhing inhibition) activities, attributed to acetohydrazide and thiazole moieties .
  • Target Compound : The absence of a hydrazide group may reduce anti-inflammatory efficacy compared to ’s compounds but could improve metabolic stability.

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